N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Description
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a thiazole-benzamide hybrid compound characterized by a 4-cyanophenyl-substituted thiazole core linked to a 4-methylbenzamide moiety. This structure combines electron-withdrawing (cyano) and hydrophobic (methyl) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-2-6-15(7-3-12)17(22)21-18-20-16(11-23-18)14-8-4-13(10-19)5-9-14/h2-9,11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWTHJQUBDIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction is carried out under mild conditions and results in the formation of the thiazole ring . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The thiazole ring and the benzamide moiety can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives, including N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, exhibit promising antimicrobial properties. A study demonstrated that compounds with thiazole rings displayed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that thiazole-based compounds can inhibit cancer cell proliferation. In vitro assays revealed that certain derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7) and other solid tumors . Molecular docking studies further elucidated the binding interactions of these compounds with cancer-related targets, suggesting a mechanism of action that warrants further investigation.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole ring followed by the introduction of the cyanophenyl group and subsequent amide formation. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Neurological Disorders
There is emerging evidence supporting the use of thiazole derivatives in treating neurogenic disorders. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in relation to acetylcholinesterase inhibition. This suggests potential applications in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
Drug Development
The structural versatility of thiazole-containing compounds makes them attractive candidates for drug development. Their ability to interact with various biological targets allows for the design of new therapeutic agents aimed at multiple diseases, including infections and cancers . The ongoing research into their pharmacodynamics and pharmacokinetics is crucial for advancing their clinical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the benzamide moiety can form hydrogen bonds with target molecules, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Key Structural Features
The compound’s core consists of a thiazole ring substituted at position 4 with a 4-cyanophenyl group and at position 2 with a 4-methylbenzamide (Figure 1). Modifications in substituents on the thiazole or benzamide moieties significantly alter bioactivity. Below is a comparative analysis with similar compounds:
Electronic and Steric Effects
Cytotoxicity and Anticancer Potential
- Compound 6d (4-cyanophenyl-thiazole with propanoic acid) demonstrated the highest cytotoxic activity among tested analogs, suggesting that the 4-cyanophenyl group is critical for disrupting cancer cell viability .
- highlights thiazole-benzamide derivatives as PET tracers for melanoma, with halogen substituents improving tumor uptake. The target compound’s methyl group may offer a balance between lipophilicity and metabolic stability .
Antimicrobial and Antioxidant Activity
- The 4-cyanophenyl-thiazole derivatives (e.g., 6d) exhibited superior antibacterial activity against E. coli and B. subtilis, outperforming BHT in antioxidant assays .
- Substitution patterns (e.g., trifluoromethyl in 6e) further modulate activity, indicating that the target compound’s 4-methylbenzamide may fine-tune specificity.
Enzyme Inhibition
Physicochemical Properties
- The 4-cyanophenyl group may reduce solubility compared to polar substituents (e.g., propanoic acid in 6d) but improve blood-brain barrier penetration, as seen in ’s PET tracer .
- Molecular weight (~243 g/mol for related compounds) suggests favorable bioavailability .
Biological Activity
3-Methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features:
- A methoxy group attached to a benzamide moiety .
- A thioether linkage to a 1,3,4-thiadiazole ring .
- Molecular formula: C19H22N4O2S .
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety often exhibit diverse pharmacological properties, including anticancer activity . For instance:
- In vitro studies have shown that derivatives of 1,3,4-thiadiazole can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- The compound's structure allows for interactions with biological targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Molecular docking studies suggest a strong binding affinity to DHFR, indicating its potential as an anticancer agent .
Antimicrobial Activity
Compounds similar to 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have also demonstrated antimicrobial properties. The thiadiazole ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of microbial growth .
The biological activity of this compound can be attributed to:
- Lipophilicity : The methoxy group enhances membrane permeability.
- Binding interactions : Effective binding to enzymes and receptors involved in critical metabolic pathways .
Research Findings and Case Studies
Synthesis Methods
The synthesis of 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step synthetic routes. Common methods include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the methoxy group via methylation.
- Coupling reactions to attach the benzamide moiety.
These methods yield moderate to high purity and yield depending on reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
